molecular formula C15H10ClFN2OS B2925599 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine CAS No. 872701-29-6

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine

Cat. No.: B2925599
CAS No.: 872701-29-6
M. Wt: 320.77
InChI Key: HPRLWHJYVIKHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine is a synthetic organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring substituted with a furan ring and a benzylthio group that contains chlorine and fluorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiolate to form the benzylthio intermediate.

    Cyclization to Form Pyridazine Ring: The benzylthio intermediate is then reacted with a suitable dicarbonyl compound under cyclization conditions to form the pyridazine ring.

    Introduction of the Furan Ring:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Studied for its interactions with biological targets and potential as a tool compound in biochemical assays.

    Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine: Lacks the chlorine atom, which may influence its chemical properties.

    3-((2-Chloro-6-fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the furan ring, makes 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine unique

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c16-11-3-1-4-12(17)10(11)9-21-15-7-6-13(18-19-15)14-5-2-8-20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRLWHJYVIKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.